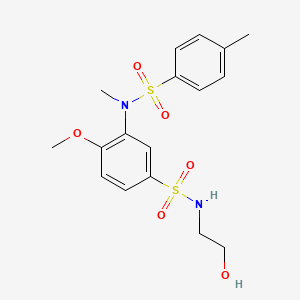

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a methoxy group, and a sulfonylamino group

Méthodes De Préparation

The synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves multiple stepsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide as an anticancer agent.

Case Studies

- MDA-MB-231 Cell Line : The compound was tested on the MDA-MB-231 breast cancer cell line, where significant apoptosis was observed, with a 22-fold increase in annexin V-FITC positivity compared to controls .

Antimicrobial Properties

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide also exhibits antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial growth.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes extends beyond cancer and bacteria. It has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.

Therapeutic Implications

Inhibitors of α-glucosidase are important in managing diabetes by delaying carbohydrate absorption. Some derivatives of benzenesulfonamide have shown promising results in lowering blood glucose levels in diabetic models, comparable to established medications like glibenclamide .

Other Therapeutic Areas

Beyond cancer and antimicrobial applications, research is ongoing into the use of this compound for other conditions:

- Diabetes Management : As mentioned, derivatives have shown hypoglycemic activity.

- Neurological Disorders : Potential applications in conditions like Alzheimer's disease due to acetylcholinesterase inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50/Effectiveness |

|---|---|---|

| Anticancer | Carbonic Anhydrase IX | 10.93 - 25.06 nM |

| Apoptosis Induction | MDA-MB-231 | 22-fold increase |

| Antimicrobial | Bacterial Carbonic Anhydrases | Effective against various strains |

| Diabetes Management | α-glucosidase | Comparable to glibenclamide |

Table 2: Comparative Efficacy of Derivatives

| Compound Name | Target Activity | Observed Effect |

|---|---|---|

| N-(2-hydroxyethyl)-... | Anticancer | Significant apoptosis |

| Derivative A (e.g., 4e) | Antimicrobial | Reduced bacterial growth |

| Derivative B (e.g., thiazole variant) | Diabetes management | Hypoglycemic activity |

Mécanisme D'action

The mechanism of action of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonylamino groups play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can be compared with similar compounds such as N-[(2-fluorophenyl)methyl]-2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[(4-methylphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide and 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of hydroxyethyl, methoxy, and sulfonylamino groups, which confer distinct chemical and biological properties .

Activité Biologique

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide, a compound with a complex structure, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a sulfonamide group, which is known for its role in various biological processes. The presence of the hydroxyethyl and methoxy groups contributes to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 368.46 g/mol |

| CAS Number | 867042-59-9 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide primarily stems from its interaction with specific biological targets. It exhibits antimicrobial , anti-inflammatory , and antitumor properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, studies have shown its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

Case Study: Antimicrobial Efficacy

In a controlled study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These results indicate strong antimicrobial potential compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism by which it may reduce inflammation in various disease models.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Antitumor | Induces apoptosis in cancer cell lines |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly absorbed upon administration, with peak plasma concentrations achieved within 1-2 hours. It undergoes extensive metabolism primarily in the liver, yielding several metabolites that may contribute to its overall pharmacological effects.

Toxicology Profile

Toxicological assessments reveal that while the compound shows promise in therapeutic applications, it also poses certain risks. Acute toxicity studies have classified it as harmful if swallowed (H302) and noted skin irritation potential (H315) . Long-term exposure studies are necessary to fully understand its safety profile.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKQCXUQBYNAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.